2'-3'-Dideoxyguanosine-5'-triphosphate

Overview

Description

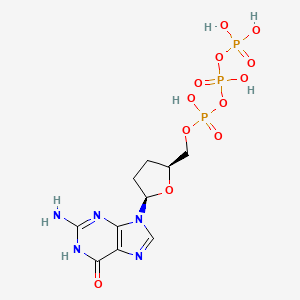

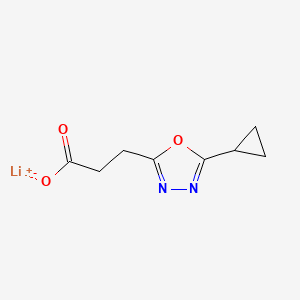

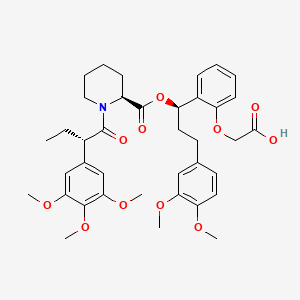

2’-3’-Dideoxyguanosine-5’-triphosphate (ddGTP) is a sugar-modified nucleoside triphosphate, where the 2’ and 3’ hydroxyl groups are absent, resulting in chain termination . The inability of polymerases to extend from a dideoxy nucleotide causes the chain termination and is useful in a variety of biotechnology applications .

Synthesis Analysis

DdGTP has been used in the synthesis of oligonucleotides containing a terminal ddG that are resistant to cleavage by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) exonuclease . It has also been used to terminate chain extension produced by the Taq polymerase in PCR assays .Molecular Structure Analysis

The molecular formula of ddGTP is C10H16N5O12P3 . It has a molecular weight of 491.10 g/mole . The InChI string representation of its structure is1S/C10H16N5O12P3.Na/c11-10-13-8-7 (9 (16)14-10)12-4-15 (8)6-2-1-5 (25-6)3-24-29 (20,21)27-30 (22,23)26-28 (17,18)19;/h4-6H,1-3H2, (H,20,21) (H,22,23) (H2,17,18,19) (H3,11,13,14,16);/q;+1/p-1/t5-,6+;/m0./s1 . Chemical Reactions Analysis

DdGTP is used in a variety of biotechnology applications, including cycle sequencing, enzyme mechanistic studies, and for producing RNA and DNA sequences that cannot be extended by polymerases or joined by DNA ligases . It is also used in pyrophosphorolysis-activated polymerization (PAP), a technique valuable for the detection of rare mutations .Physical And Chemical Properties Analysis

DdGTP is a powder that is soluble in water at a concentration of 5 mg/mL, forming a clear, colorless solution . It is recommended to be stored at -20°C .Scientific Research Applications

Inhibition of HIV-1 Reverse Transcriptase

2'-3'-Dideoxyguanosine-5'-triphosphate (ddGTP) and its analogs have been extensively studied for their inhibitory effects on human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. White et al. (1989) found that Carbovir triphosphate, a closely related compound, is a highly selective inhibitor of reverse transcriptases with minimal effect on cellular enzymes. This suggests that ddGTP analogs could selectively target HIV-1 reverse transcriptase without adversely affecting human DNA polymerases (White et al., 1989).

Enzymatic Termination of DNA Synthesis

Research has shown that ddGTP can incorporate into newly synthesized DNA and terminate transcription. This is exemplified by the work of Orr et al. (1992), who demonstrated that (-)-Carbovir 5'-triphosphate, a variant of ddGTP, terminated transcription in a similar manner to dideoxy-GTP in chain elongation studies (Orr et al., 1992).

Interaction with Various DNA Polymerases

Different DNA polymerases interact variably with ddGTP. Ono and Nakane (1991) discovered that ddGTP is an efficient substrate for DNA polymerase beta with activated DNA, but it is not utilized as a substrate for DNA polymerase gamma. This selective interaction indicates potential uses of ddGTP in understanding and manipulating DNA polymerase activities in different contexts (Ono & Nakane, 1991).

Application in Anti-HIV Prodrugs

Mehellou et al. (2007) explored the use of ddG as a prodrug in anti-HIV treatments. They hypothesized that delivering the monophosphate of ddG using a prodrug approach could improve its anti-HIV activity, due to the potent anti-HIV activity of its triphosphate form (Mehellou et al., 2007).

Comparative Pharmacokinetics in Antiviral Agents

Russell and Klunk (1989) compared the pharmacokinetics of various 2',3'-dideoxynucleosides, including ddG, as anti-HIV agents. Their research contributes to understanding how these compounds behave in biological systems, which is crucial for their potential therapeutic applications (Russell & Klunk, 1989).

Differential Effects on Hepatitis B Virus and Cellular DNA Polymerases

Matthes et al. (1991) evaluated the inhibitory effects of nucleoside triphosphates, including ddGTP analogs, on hepatitis B virus DNA polymerase. They found that these compounds are among the most effective and selective inhibitors of this virus, highlighting their potential therapeutic utility (Matthes et al., 1991).

Mechanism of Action

Target of Action

The primary target of 2’-3’-Dideoxyguanosine-5’-triphosphate is DNA polymerase , an enzyme that synthesizes DNA molecules from their nucleotide building blocks . This compound also inhibits telomerase , an enzyme that lengthens telomeres in DNA strands .

Mode of Action

2’-3’-Dideoxyguanosine-5’-triphosphate acts as a chain-elongating inhibitor of DNA polymerase . It is incorporated into the growing DNA chain during replication. Due to the absence of the 2’ and 3’ hydroxyl groups in its structure, it causeschain termination . This means that once incorporated, no further nucleotides can be added, halting DNA synthesis .

Biochemical Pathways

The action of 2’-3’-Dideoxyguanosine-5’-triphosphate primarily affects the DNA replication pathway . By inhibiting DNA polymerase, it disrupts the normal process of DNA synthesis . This can have downstream effects on cell division and growth, as these processes are dependent on successful DNA replication.

Result of Action

The incorporation of 2’-3’-Dideoxyguanosine-5’-triphosphate into a growing DNA chain results in premature termination of DNA synthesis . This can lead to incomplete or incorrect DNA sequences, potentially causing cell death or preventing cell division . It can also inhibit the action of telomerase, potentially affecting the length of telomeres and cellular aging processes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRRAMINWIWTNU-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of ddGTP?

A1: ddGTP (C10H13N5O11P3) has a molecular weight of 445.18 g/mol. While specific spectroscopic data is not detailed within the provided research, ddGTP's structure closely resembles dGTP, differing only in the absence of a hydroxyl group at the 2' and 3' positions of the deoxyribose sugar moiety. This structural distinction is critical to its mechanism of action.

Q2: What is the impact of ddGTP's structure on its activity against different DNA polymerases?

A: Research indicates that the structural features of ddGTP, particularly the absence of the 3'-hydroxyl group, contribute to its ability to inhibit a range of DNA polymerases, albeit with varying potency [, ]. Interestingly, studies suggest that specific mutations within the polymerase enzymes, like those observed in HIV-1 reverse transcriptase, can further modulate the sensitivity to ddGTP [, ]. These mutations often impact the enzyme's substrate recognition site, affecting its ability to differentiate between ddGTP and the natural substrate, dGTP.

Q3: Can you elaborate on the use of ddGTP in studying telomerase activity?

A: ddGTP has proven to be a valuable tool in telomerase research [, ]. As telomerase is responsible for maintaining telomere length, which is implicated in cellular aging and cancer, understanding its activity is crucial. ddGTP, through its inhibitory action on telomerase, allows researchers to investigate the enzyme's kinetics and susceptibility to nucleotide analogs [, ]. Furthermore, modifications to the ddGTP structure provide insights into the structure-activity relationship and potential development of more targeted telomerase inhibitors.

Q4: Are there any known resistance mechanisms against ddGTP?

A: Studies focusing on HIV-1 have identified specific mutations in the viral reverse transcriptase that confer resistance to ddGTP and other dideoxynucleoside analogs [, ]. The Q151M mutation, for example, significantly reduces the enzyme's sensitivity to ddGTP []. Understanding these resistance mechanisms is critical for developing new therapeutic strategies and combating the emergence of drug resistance.

Q5: How is ddGTP utilized in studying the DNA packaging mechanism of bacteriophages?

A: Research on bacteriophage ϕ29 illustrates the use of ddGTP in elucidating the mechanism of DNA packaging []. This phage utilizes a terminal protein, p3, which forms a covalent complex with the 5’-terminal nucleotide of its DNA for replication initiation. In vitro experiments showed that the protein p3-dAMP complex could be elongated into a protein p3-oligonucleotide complex in the presence of ddCTP []. This finding demonstrated the sequential addition of nucleotides during the DNA packaging process and the role of p3 as a primer for DNA replication.

Q6: Are there any alternative compounds to ddGTP in research applications?

A: Researchers continue to explore alternative compounds with similar inhibitory properties to ddGTP. One study examined the effects of 2′,3′-dideoxyguanosine 5′-[α,β-methylene] triphosphate [pp(CH2)pddG], ddGTP, and pp(CH2)pG on tubulin assembly [, ]. Each compound, while sharing the ability to promote tubulin assembly, exhibited unique interactions and effects on polymer formation, highlighting the possibility of developing more tailored compounds for specific research or therapeutic applications [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)

![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)

![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)

![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)